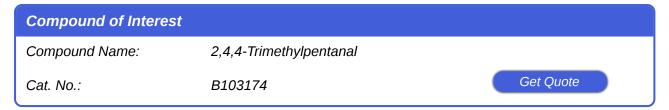


A Comprehensive Technical Guide to 2,4,4-

Trimethylpentanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4,4-trimethylpentanal**, a branched-chain aldehyde. The document covers its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis, and insights into its potential metabolic pathways and biological significance. The information is curated to be a valuable resource for professionals in research, scientific exploration, and drug development.

Chemical Identifiers and Physical Properties

2,4,4-Trimethylpentanal is an organic compound with the molecular formula C8H16O.[1] For unambiguous identification and handling, a comprehensive list of its identifiers and key physical properties is provided in the tables below.

Table 1: Chemical Identifiers for **2,4,4-Trimethylpentanal**



Identifier	Value
CAS Number	17414-46-9[1]
IUPAC Name	2,4,4-trimethylpentanal[1]
Molecular Formula	C8H16O[1]
Molecular Weight	128.21 g/mol [1]
InChI Key	PJLOOIXLBYOPHW-UHFFFAOYSA-N[1]
SMILES	CC(CC(C)(C)C)C=O[1]
Synonyms	Pentanal, 2,4,4-trimethyl-[1]

Table 2: Physical and Chemical Properties of 2,4,4-Trimethylpentanal

Property	Value
Boiling Point	151-156 °C (at 20 Torr)
Density	0.817 g/cm³ (at 23 °C)
XLogP3-AA (Predicted)	2.3

Synthesis and Experimental Protocols

The synthesis of **2,4,4-trimethylpentanal** can be achieved through established organic chemistry reactions. Two primary routes are the oxidation of the corresponding alcohol, 2,4,4-trimethyl-1-pentanol, and the hydroformylation of diisobutylene.

Protocol 1: Oxidation of 2,4,4-Trimethyl-1-pentanol

This method involves the oxidation of the primary alcohol 2,4,4-trimethyl-1-pentanol to the corresponding aldehyde. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.

Experimental Procedure:



A common and effective method for this transformation is the use of pyridinium chlorochromate (PCC).

- In a round-bottom flask, dissolve 2,4,4-trimethyl-1-pentanol in a suitable anhydrous solvent such as dichloromethane (CH2Cl2).
- Add pyridinium chlorochromate (PCC) to the solution in a fume hood. The reaction is typically carried out at room temperature.
- Stir the reaction mixture until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts.
- The solvent is then removed under reduced pressure to yield the crude 2,4,4-trimethylpentanal.
- Further purification can be achieved by distillation.

Protocol 2: Hydroformylation of Diisobutylene

Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes.[2] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a catalyst.[2] Diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, can be used as the starting material.

Experimental Procedure:

- A high-pressure reactor is charged with diisobutylene, a suitable solvent, and a transition metal catalyst, typically a rhodium or cobalt complex.[3][4]
- The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H2), known as syngas.[3]
- The reaction is heated to a specific temperature, generally between 40 and 200 °C.[2]



- The reaction is monitored for the consumption of the starting material.
- After the reaction is complete, the catalyst is separated from the product mixture.
- The resulting **2,4,4-trimethylpentanal** is then purified by distillation.

The hydroformylation of branched alkenes like diisobutylene can lead to the formation of isomeric aldehydes. The regioselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions.

Metabolic Pathways and Biological Significance

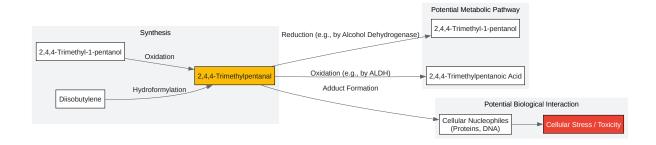
While specific signaling pathways for **2,4,4-trimethylpentanal** are not extensively documented, insights can be drawn from the metabolism of structurally related compounds and the general biological effects of branched-chain aldehydes.

The structurally similar compound, 2,2,4-trimethylpentane, has been shown to be metabolized in rats to 2,4,4-trimethyl-2-pentanol.[5][6] This alcohol could potentially be further oxidized in vivo to form an aldehyde or a ketone. Studies have indicated that the metabolism of 2,2,4-trimethylpentane occurs via the cytochrome P450 system.[6]

Branched-chain aldehydes are recognized as potent flavor compounds in various foods and are often derived from the metabolism of amino acids.[7] In biological systems, aldehydes are generally reactive molecules that can interact with proteins and DNA, potentially leading to cellular stress and toxicity if not efficiently detoxified.[8] The primary mechanism for aldehyde detoxification involves oxidation to the corresponding carboxylic acids by aldehyde dehydrogenases (ALDHs).[8]

Given this information, a logical workflow for the potential metabolic fate and biological interaction of **2,4,4-trimethylpentanal** can be proposed.





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Caption: Logical workflow of synthesis and potential metabolic fate of 2,4,4-trimethylpentanal.

Spectroscopic Data

For the structural elucidation and characterization of **2,4,4-trimethylpentanal**, various spectroscopic techniques are employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS):
 - Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
- Infrared (IR) Spectroscopy:



 IR spectroscopy is used to identify the functional groups present in the molecule, with a characteristic strong absorption band for the carbonyl (C=O) group of the aldehyde.

This guide serves as a foundational resource for researchers and professionals engaged in work involving **2,4,4-trimethylpentanal**. The provided information on its synthesis and potential biological interactions is intended to facilitate further investigation and application of this compound in various scientific and developmental contexts.

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